H-D-Pro-OBzl.HCl
Description
Contextual Significance of Amino Acid Derivatives in Modern Chemistry
Amino acid derivatives are foundational to many areas of chemical research and development. Their ability to be precisely functionalized and incorporated into larger structures underpins significant advancements in various scientific disciplines.
Role in Peptide Chemistry
Amino acid derivatives are the fundamental building blocks for peptides and proteins, which are central to biological processes britannica.comclancymedicalgroup.com. In peptide synthesis, both solution-phase and solid-phase peptide synthesis (SPPS) techniques rely heavily on protected amino acid derivatives peptide.comwikipedia.org. These derivatives ensure controlled chain elongation by preventing self-polymerization and undesired side reactions. Protecting groups are strategically employed on the amino and carboxyl termini, as well as on reactive side chains, to allow for sequential coupling and to maintain the integrity of the growing peptide chain peptide.comwikipedia.orgnih.govresearchgate.net. Common protecting groups for the amino group include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), while benzyl (B1604629) (Bn) esters are frequently used for carboxyl protection peptide.comresearchgate.netiris-biotech.dethermofisher.comwikipedia.orgacs.orghighfine.com. The development of orthogonal protecting group strategies is critical for complex peptide synthesis, allowing for selective deprotection and coupling steps researchgate.netiris-biotech.dethermofisher.comacs.org.
Specificity of D-Proline Derivatives in Chiral Chemistry
The introduction of D-amino acids into synthetic peptides and molecules offers distinct advantages due to their stereochemical difference from the naturally abundant L-amino acids. This chirality is fundamental to their unique roles and applications.
H-D-Pro-OBzl.HCl as a Chiral Building Block
This compound represents a precisely engineered chiral building block derived from D-proline. The "H-" prefix indicates a free amine, which is typically present as a hydrochloride salt (HCl) for stability and ease of handling. The "D-Pro" signifies the D-enantiomer of proline, a cyclic imino acid. The "OBzl" denotes a benzyl ester, which serves as a protecting group for the carboxyl functionality wikipedia.orglibretexts.orgsynarchive.comgcwgandhinagar.com. This specific combination of a chiral D-amino acid with a protected carboxyl group makes this compound a valuable intermediate in the synthesis of complex chiral molecules, including peptides, peptidomimetics, and other biologically active compounds amerigoscientific.comenamine.net. Its well-defined stereochemistry is crucial for creating enantiomerically pure target molecules.
Overview of Protecting Group Strategies in Organic Synthesis
Effective organic synthesis, particularly in the construction of complex molecules like peptides, necessitates the strategic use of protecting groups nih.govresearchgate.netslideshare.net. Protecting groups temporarily mask reactive functional groups, preventing unwanted reactions during specific synthetic steps and allowing for selective manipulation of other parts of the molecule nih.govresearchgate.netwikipedia.orgslideshare.net. The concept of "orthogonality" is paramount, where different protecting groups can be removed under distinct conditions without affecting each other or the rest of the molecule researchgate.netiris-biotech.dethermofisher.comacs.org.
For amino acids, the α-amino group is commonly protected by carbamate (B1207046) derivatives such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) peptide.comresearchgate.netiris-biotech.dethermofisher.comacs.orghighfine.com. The Boc group is typically removed by acidic treatment, while the Fmoc group is base-labile peptide.comthermofisher.comacs.orghighfine.com. Carboxylic acid groups are often protected as esters. Benzyl esters, as present in this compound, are a common choice for carboxyl protection, generally removed via hydrogenolysis wikipedia.orglibretexts.orgsynarchive.comgcwgandhinagar.com. The hydrochloride salt form of the amine in this compound also serves a protective function by neutralizing the amine's nucleophilicity and increasing the compound's stability.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-7-4-8-13-11)15-9-10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDMOHHWRPHBAL-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Properties and Synthesis of H D Pro Obzl.hcl
Molecular Structure and Identification
This compound is the hydrochloride salt of the benzyl (B1604629) ester of D-proline. Its molecular formula is C₁₂H₁₅NO₂·HCl, and its molecular weight is approximately 241.71 g/mol parchem.comechemi.comadvancedchemtech.compeptide.com. The structure features a proline ring, a D-configured chiral center at the α-carbon, a free amine (as a hydrochloride salt), and a benzyl ester protecting the carboxyl group.
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 53843-90-6 | parchem.comechemi.comadvancedchemtech.compeptide.comaksci.com |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | echemi.comadvancedchemtech.com |
| Molecular Weight | 241.71 g/mol | parchem.comechemi.compeptide.com |
| Appearance | Solid (often powder) | echemi.comaksci.com |
| Melting Point | 143-145 °C / 150-153 °C | echemi.comaksci.com |
| Optical Rotation | +48.8° (c=1, MeOH) | aksci.com |
| Purity (Typical Spec) | ≥98% (HPLC) | aksci.com |
| Storage Conditions | 2-8 °C | echemi.com |
Esterification of D-Proline with Benzyl Alcohol
Thionyl Chloride Mediated Esterification
Synthesis and Preparation
The synthesis of this compound typically involves the esterification of D-proline with benzyl alcohol, followed by salt formation with hydrochloric acid. This process requires careful control to maintain the stereochemical integrity of the D-proline moiety. Esterification can be achieved using various methods, often involving acid catalysis or coupling reagents to activate the carboxyl group, followed by reaction with benzyl alcohol gcwgandhinagar.com. The resulting benzyl ester of D-proline is then treated with HCl to form the stable hydrochloride salt.
Role of H D Pro Obzl.hcl in Advanced Organic Synthesis
Application in Peptide Synthesis
In peptide synthesis, this compound is employed as a protected D-proline unit. The benzyl (B1604629) ester protects the carboxyl group, allowing the free amine (as the HCl salt) to be deprotected and coupled to the growing peptide chain. After coupling, the benzyl ester can be removed under specific conditions, typically hydrogenolysis, to reveal the free carboxyl group for subsequent peptide bond formation or modification wikipedia.orglibretexts.orgsynarchive.comgcwgandhinagar.com. The D-configuration of proline can be strategically incorporated into peptides to influence their conformation, stability, and biological activity, for example, by increasing resistance to proteases lifetein.com.
Role in Preventing Side Reactions During Peptide Elongation
Use as a Chiral Building Block for Complex Molecules
Beyond peptide synthesis, this compound can be utilized in the synthesis of various chiral organic compounds. Its rigid pyrrolidine (B122466) ring and defined stereochemistry make it suitable for constructing molecules with specific three-dimensional architectures. The benzyl ester can be selectively cleaved, and the amine can be further functionalized or coupled, enabling its integration into diverse synthetic pathways for pharmaceuticals, natural products, and materials science amerigoscientific.comenamine.net.
Stereochemical Aspects and Chiral Applications of H D Pro Obzl.hcl
Importance of D-Stereochemistry in Organic Transformations
The precise spatial arrangement of atoms within a molecule, known as stereochemistry, is fundamental to its physical properties, reactivity, and biological activity. In organic chemistry, the distinction between enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) is critical. The D-configuration, as found in H-D-Pro-OBzl.HCl, refers to a specific spatial arrangement of substituents around a chiral center, typically determined by analogy to D-glyceraldehyde scribd.commdpi.commdpi.com. The use of enantiomerically pure starting materials or chiral catalysts that possess a defined stereochemistry, such as D-proline derivatives, is essential for achieving stereocontrol in synthetic processes unibo.itrsc.org.
Stereoselectivity in a chemical reaction refers to the preferential formation of one stereoisomer over others mdpi.com. This selectivity arises from differences in the energetic pathways leading to different stereoisomers, often dictated by the stereochemistry of the reactants, reagents, or catalysts. A chiral molecule, like this compound, can interact differently with the transition states leading to various stereoisomers, thereby favoring the formation of one over another. This influence is crucial in reactions that create new stereocenters or transform existing ones, allowing chemists to direct the synthesis towards a desired stereochemical outcome unibo.itrsc.orgrsc.orgchemimpex.compsu.eduacs.org. The specific D-configuration of proline in this compound imparts distinct steric and electronic properties that guide the reaction pathway, influencing the selectivity of product formation.
Asymmetric induction is a key concept in asymmetric synthesis, describing the process by which a chiral influence (from a chiral substrate, reagent, or catalyst) directs a reaction to produce an excess of one enantiomer unibo.itrsc.orgrsc.orgchemimpex.compsu.edu. Chiral molecules, such as this compound, can act as chiral auxiliaries or, more commonly in this context, as chiral catalysts to induce asymmetry. By forming transient diastereomeric intermediates or transition states with the reacting substrates, the chiral catalyst creates an energetic bias, leading to the favored formation of one enantiomer of the product. This principle is vital for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry, where different enantiomers of a drug can exhibit vastly different pharmacological effects unibo.it.
Influence on Reaction Selectivity
This compound as a Chiral Source in Asymmetric Synthesis
This compound serves as a valuable chiral building block and, more significantly, as an effective organocatalyst in various asymmetric synthetic methodologies mdpi.comresearchgate.netresearchgate.netconicet.gov.artandfonline.comacs.org. Its structure, featuring a pyrrolidine (B122466) ring with a defined D-stereocenter at the alpha-carbon, a benzyl (B1604629) ester protecting group, and a hydrochloride salt, contributes to its solubility, stability, and catalytic efficacy mdpi.comresearchgate.netconicet.gov.ar. The benzyl ester provides a degree of lipophilicity, while the hydrochloride salt ensures stability and ease of handling. The inherent chirality of the D-proline moiety is the primary driver for its role in asymmetric induction.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal catalysis. Proline and its derivatives are among the most widely studied and effective organocatalysts, known for their ability to promote a variety of transformations, including aldol (B89426) and Mannich reactions, through mechanisms often involving enamine or iminium ion intermediates conicet.gov.ar. This compound, by virtue of its D-proline core, can effectively catalyze these reactions, leveraging its chiral structure to induce stereoselectivity.
The aldol reaction, a fundamental carbon-carbon bond-forming reaction, is a prime target for asymmetric catalysis. Proline and its derivatives are well-established catalysts for promoting enantioselective aldol reactions between aldehydes and ketones scribd.comconicet.gov.ar. These catalysts typically operate via an enamine mechanism, where the secondary amine of proline reacts with the carbonyl compound to form a chiral enamine intermediate. This enamine then reacts with the electrophilic partner (e.g., an aldehyde), with the chiral environment of the catalyst dictating the stereochemical outcome of the newly formed stereocenters scribd.comconicet.gov.ar. While direct studies detailing the specific performance of this compound in aldol reactions are less prominent in readily available literature snippets, the known catalytic activity of related D-proline derivatives provides strong evidence for its potential utility. For instance, D-prolinamido-glycosides have been shown to catalyze aldol reactions with high enantioselectivity, and peptide catalysts incorporating D-proline units have achieved excellent enantiomeric excesses unibo.itrsc.org.
Table 1: Examples of D-Proline Derivatives in Asymmetric Aldol Reactions
| Catalyst/Derivative | Substrate 1 (Ketone) | Substrate 2 (Aldehyde) | Yield (%) | Enantiomeric Excess (ee %) | Ref. |
| D-Prolinamido-glycoside | Acetone | Isobutyraldehyde | 89 | 91 | |
| Peptide Catalysts (e.g., H-D-Pro-Pro-Glu-NH₂) | Various Ketones | Various Aldehydes | Up to 99 | Up to 99 | |
| Proline (as reference) | Acetone | Various Aldehydes | Moderate | Moderate | scribd.com |
The Mannich reaction, another crucial carbon-carbon bond-forming reaction, involves the addition of a nucleophile (often an enolizable carbonyl compound or its equivalent) to an imine or iminium ion. Proline and its derivatives are effective catalysts for asymmetric Mannich reactions, typically proceeding through enamine or iminium ion intermediates, similar to aldol reactions mdpi.comconicet.gov.ar. The chiral pyrrolidine ring of the catalyst controls the stereochemical outcome of the reaction, leading to enantiomerically enriched β-amino carbonyl compounds mdpi.comacs.org. Studies have shown that proline and its derivatives can catalyze Mannich reactions with high yields and enantioselectivities, with specific proline derivatives demonstrating superior performance compared to proline itself in certain cases mdpi.comconicet.gov.aracs.org. While specific data for this compound in Mannich reactions are not extensively detailed in the provided snippets, its structural similarity to other effective proline-based catalysts suggests its potential for similar applications. For example, L-proline benzyl ester, a closely related compound, has been employed as a catalyst in Mannich-type reactions, achieving enantiomeric excesses up to 92% acs.org.
Table 2: Examples of Proline Derivatives in Asymmetric Mannich Reactions
| Catalyst/Derivative | Nucleophile | Electrophile (Imine) | Yield (%) | Enantiomeric Excess (ee %) | Ref. |
| Proline | Aldehydes | Ketimines | 42–77 | 96–99 | mdpi.com |
| L-Proline Benzyl Ester | Aldehydes | Various | Moderate | Up to 92 | acs.org |
| Proline (as reference) | Ketones/Aldehydes | Imino Esters | Good | Very good | researchgate.net |
Catalytic Roles in Organocatalysis
Asymmetric Michael Additions
D-Proline and its derivatives, including esters like D-Proline benzyl ester, are recognized for their catalytic activity in asymmetric Michael addition reactions arkat-usa.orgresearchgate.net. These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or similar electron-deficient alkene. Proline-based organocatalysts operate through mechanisms such as enamine or iminium ion formation, which activate the substrates and control the stereochemical outcome of the addition researchgate.net.
Research indicates that proline derivatives can catalyze Michael additions with moderate to high enantioselectivity, particularly when specific activating groups, such as a nitro group, are present in the Michael donor or acceptor researchgate.net. While L-proline itself has been shown to catalyze Michael additions, its derivatives, like proline benzyl ester, can offer improved catalytic performance in certain systems. For instance, L-proline benzyl ester was found to be a better catalyst than its hydrochloride salt in some Michael additions, suggesting that the free amine form might be more catalytically active in those specific conditions arkat-usa.org.
Studies have explored various proline-derived catalysts for Michael additions, including those immobilized on polymers or used in aqueous media, highlighting the versatility of this class of compounds in promoting enantioselective carbon-carbon bond formation researchgate.netacs.org. The benzyl ester moiety can influence solubility and reactivity, potentially aiding in catalyst recovery or tuning reaction conditions researchgate.net.
Building Block for Enantiopure Compounds
D-Proline benzyl ester hydrochloride serves as a valuable chiral building block in the synthesis of enantiopure compounds, particularly in medicinal chemistry and peptide synthesis cymitquimica.comchemimpex.com. Its inherent chirality, derived from the D-proline stereocenter, allows for the introduction of specific stereochemistry into target molecules.
The compound is utilized in the synthesis of peptide-based drugs, where incorporating proline residues can enhance stability and bioactivity chemimpex.com. It has been employed in the total synthesis of natural products and complex molecules, such as spirooxindoles and diketopiperazines, where precise stereochemical control is essential dokumen.pubresearchgate.netresearchgate.netethz.ch. For example, D-proline benzyl ester has been coupled with other molecular fragments to construct intricate cyclic structures, demonstrating its role as a key intermediate in multi-step synthetic routes researchgate.netresearchgate.netethz.ch. Its stability under various reaction conditions also makes it a reliable component for both academic research and industrial applications chemimpex.com.
Conformational Analysis and its Impact on Reactivity
Substituents on the proline ring, such as the benzyl ester group in this compound, can further modulate these conformational equilibria through steric and stereoelectronic effects nih.govrsc.org. While specific detailed conformational analyses of this compound itself are not extensively detailed in the provided search results, studies on similar proline esters, like L-proline methyl ester, have employed NMR and theoretical calculations to understand their conformational preferences and the role of intramolecular interactions, such as hyperconjugation nih.gov. The benzyl ester group, being bulkier than a methyl ester, is likely to impose specific steric constraints that influence the preferred conformations of the pyrrolidine ring and its substituents.
These conformational nuances can directly impact the reactivity of the compound, particularly when it acts as an organocatalyst. The precise spatial arrangement of the functional groups dictates how effectively it can interact with substrates, form transition states, and ultimately control the stereochemical outcome of reactions like the Michael addition researchgate.net. For instance, the ability of proline derivatives to adopt specific conformations is key to their enamine/iminium ion catalysis, where the orientation of the enamine intermediate relative to the electrophile determines the enantioselectivity researchgate.net.
Exploration of Novel Synthetic Pathways
While established methods for synthesizing proline esters exist, research is ongoing to develop more efficient, cost-effective, and environmentally friendly pathways. A patented method highlights a process for preparing proline esters hydrochloride that boasts a relatively low material cost, high conversion rate, and simple post-processing, avoiding the use of chlorinating agents like thionyl chloride and reducing waste. google.com This method involves reacting proline with an alcohol in the presence of hydrogen chloride gas, with continuous removal of water to drive the reaction. google.com Another approach involves the spontaneous cyclization of mesylate or tosylate derivatives of delta-hydroxy-L-norvaline esters in an aqueous buffer to produce L-proline esters in near-quantitative yields. sigmaaldrich.com
Further research is focused on solid-phase synthesis techniques, which offer advantages in purification and automation. researchgate.net These methods allow for the construction of peptidomimetics based on proline homologues with various substitutions at the amine and carbonyl positions, expanding the diversity of available molecules. researchgate.net The development of such novel synthetic strategies is crucial for making this compound and its analogs more accessible for research and industrial applications.
Integration into More Complex Bioactive Molecule Synthesis
This compound serves as a critical chiral building block in the synthesis of more complex and biologically active molecules, including peptides and peptidomimetics. guidechem.comchemimpex.com Its incorporation into peptide chains can enhance their stability and bioactivity. chemimpex.com Proline and its derivatives are key components in the design of angiotensin-converting enzyme (ACE) inhibitors, which are first-line drugs for hypertension. mdpi.com
The unique conformational constraints imposed by the proline ring are being exploited to create peptidomimetics with specific secondary structures, such as β-turns. capes.gov.brunibo.it For instance, a practical synthetic scheme has been developed to prepare stereoisomers of N-Boc-l-octahydroindole-2-carboxylic acid methyl ester, a conformationally constrained proline analog, using ring-closing metathesis of a diallylated proline derivative. capes.gov.br Furthermore, researchers are synthesizing hybrid β,γ-peptidomimetics by alternating a chiral cyclobutane-containing amino acid with a functionalized γ-amino-l-proline, which have been evaluated as cell-penetrating peptides. mdpi.com The combination of fluorination and conformational restriction is another strategy being used to create unique amino acid building blocks, such as spirocyclic compounds and fluorinated proline derivatives, for drug discovery. enamine.net
Recent studies have also focused on "proline editing," a method for the synthesis of peptides with stereospecifically modified proline residues. acs.org This technique allows for the conversion of a hydroxyproline (B1673980) residue within a peptide to a wide array of other substituted prolines, providing access to a diverse range of functionalities without the need for solution-phase synthesis. acs.org
Role in the Development of New Chiral Catalysts and Reagents
Proline and its derivatives, including this compound, are renowned for their use as organocatalysts in asymmetric synthesis. chemimpex.comthieme-connect.com They are often referred to as the "simplest enzymes" due to their ability to catalyze reactions with high stereoselectivity. libretexts.org The development of new chiral catalysts based on the proline scaffold is an active area of research.
Scientists are designing and synthesizing novel proline-derived organocatalysts for various asymmetric reactions, such as aldol and Michael additions. koreascience.krscirp.org For example, a series of chiral prolinamide compounds with pyridine-2,6-dicarboxylic acid moieties have been shown to be effective catalysts for direct asymmetric aldol reactions, achieving high yields and enantioselectivities. koreascience.kr Similarly, other proline derivatives have demonstrated enantiomeric excesses of over 98% in both aldol and Michael reactions under optimized conditions. scirp.org
The catalytic activity of these proline-based systems is often enhanced by creating bifunctional catalysts that can activate both the nucleophile and the electrophile. nih.gov Researchers have developed N-prolyl sulfinamide-catalysts and pyrrolidinyl-camphor-containing bifunctional organocatalysts that leverage hydrogen bonding and steric effects to achieve high levels of stereocontrol. nih.gov Furthermore, peptide-based catalysts incorporating proline residues are being designed to mimic the chiral pockets of enzymes, enabling highly selective kinetic resolutions of racemic aldehydes. acs.org
Expanding Applications in Medicinal Chemistry
The applications of this compound and its derivatives in medicinal chemistry are continually expanding. Proline analogs are considered versatile building blocks for the modular construction of small-molecule drugs and pharmaceutical peptides. nih.gov Over the past 15 years, the FDA has approved more than 15 drugs containing proline analogs. nih.gov
Research is actively exploring the use of proline derivatives in the development of new therapeutic agents. For example, a series of 1,2,3-triazolyl-proline derivatives have been synthesized and screened as potential inhibitors of L-proline uptake in Trypanosoma cruzi, the parasite that causes Chagas disease. frontiersin.org This novel approach targets the parasite's metabolism and opens new avenues for antiparasitic drug development. frontiersin.org
Furthermore, proline-based structures are being investigated as scaffolds for inhibitors of heat shock protein 90 (HSP90), a promising target in cancer therapy. nih.gov Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides derived from proline have shown significant antiproliferative effects against breast cancer cell lines. nih.gov The ability to introduce fluorine atoms into the proline ring is also being explored to enhance the properties of bioactive molecules. enamine.netiris-biotech.de
Conclusion
H-D-Pro-OBzl.HCl stands as a testament to the sophistication of modern organic synthesis, offering a valuable chiral synthon derived from the non-proteinogenic D-proline. Its specific structure, featuring a protected carboxyl group and a readily deprotectable amine (as a hydrochloride salt), combined with the inherent chirality of D-proline, makes it an important intermediate. Its application in peptide chemistry and the broader synthesis of complex chiral molecules underscores the critical role of well-designed amino acid derivatives in advancing pharmaceutical development and chemical research. The strategic use of protecting groups, such as the benzyl (B1604629) ester and the hydrochloride salt, ensures its versatility and efficacy in multi-step synthetic sequences.
Compound List
this compound
L-amino acids
D-amino acids
Glycine
D-alanine
D-glutamic acid
D-serine
D-aspartic acid (D-Asp)
D-cysteine
D-lysine
D-threonine
D-valine
D-phenylalanine
D-histidine
D-isoleucine
D-leucine
D-methionine
D-proline
D-tryptophan
L-proline
L-alanine
L-glutamic acid
L-serine
L-aspartic acid
L-cysteine
L-lysine
L-threonine
L-valine
L-phenylalanine
L-histidine
L-isoleucine
L-leucine
L-methionine
L-tryptophan
Boc (tert-butyloxycarbonyl)
Fmoc (9-fluorenylmethoxycarbonyl)
Z (Benzyloxycarbonyl) / Cbz
tBu (tert-butyl)
Bn (Benzyl)
Mtt (4-methyltrityl)
Mmt (methoxytrityl)
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)
Alloc (allyloxycarbonyl)
Mtr (methoxytrityl)
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Nps (2-nitrophenylsulfenyl)
Bpoc [2-(4-biphenyl)isopropoxycarbonyl]
TCP (Tetrachlorophthaloyl)
Poc (Propargyloxycarbonyl)
NCA (N-carboxyanhydride)
L-DOPA
Asparaginase
Peptidomimetics
Peptoids
β-peptides
Azapeptides
Raloxifene
BID
BAD
Gramicidin
Tyrocidine
Valinomycin
Agatoxins
Ginsenosides
Panaxadiol (PD)
Glycyrrhetinic acid
Selenocysteine
Pyrrolysine
Role of Benzyl Esters as Carboxyl Protecting Groups
Benzyl esters are widely employed as protecting groups for carboxylic acids in organic synthesis due to their favorable properties researchgate.netlibretexts.orgorganic-chemistry.orgorganic-chemistry.orgwiley.comslideshare.net. The benzyl group (Bn) is attached to the carboxylate oxygen, forming the benzyl ester. This protection strategy is particularly useful because benzyl esters are generally stable under a wide range of reaction conditions, including acidic and basic hydrolysis (though less so than simple alkyl esters), and are compatible with many common synthetic transformations organic-chemistry.orgorganic-chemistry.orgwiley.comacs.org.
The primary method for cleaving benzyl esters is catalytic hydrogenolysis wikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.orgwiley.comacsgcipr.orgcommonorganicchemistry.comorganic-chemistry.org. This process typically involves using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on charcoal (Pd/C) organic-chemistry.orgacsgcipr.orgcommonorganicchemistry.com. The reaction cleaves the C-O bond of the ester, yielding the free carboxylic acid and toluene (B28343) as a byproduct organic-chemistry.orgacsgcipr.org. Transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene, can also be employed organic-chemistry.orgacsgcipr.org. This method is often preferred for its mildness and selectivity, allowing for the deprotection of benzyl esters in the presence of other functional groups that might be sensitive to harsher conditions organic-chemistry.orgacs.orgacsgcipr.org.
Other methods for cleaving benzyl esters include treatment with strong acids like BCl₃, or oxidative cleavage, though these methods may have limitations regarding functional group compatibility organic-chemistry.orgacs.org.
Table 2: Benzyl Ester Protection and Cleavage
| Protecting Group Type | Functional Group Protected | Introduction Method Example | Common Cleavage Method | Byproducts of Cleavage | Stability Considerations |
| Benzyl Ester (OBzl) | Carboxylic Acid | Esterification with benzyl alcohol (acid catalysis) organic-chemistry.orggoogle.comchemicalbook.com | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.orgorganic-chemistry.orgorganic-chemistry.orgwiley.comacsgcipr.orgcommonorganicchemistry.com | Toluene, Carboxylic Acid | Stable to mild acid/base; sensitive to strong reducing agents and catalytic hydrogenation. |
| Alcohol (as Benzyl Ether) | Williamson Ether Synthesis (BnBr/BnCl, base) organic-chemistry.org | Catalytic Hydrogenolysis (H₂, Pd/C) organic-chemistry.orgwiley.comacsgcipr.orgcommonorganicchemistry.com | Toluene, Alcohol | Stable to mild acid/base; sensitive to strong reducing agents and catalytic hydrogenation. |
This compound specifically utilizes the benzyl ester to protect the carboxyl group of D-proline. This allows the amino group (in its protonated hydrochloride form) to be available for coupling reactions, such as peptide bond formation, without interference from the carboxyl group. After the desired synthetic manipulations are complete, the benzyl ester can be selectively removed via hydrogenolysis, regenerating the free carboxylic acid functionality of D-proline lookchem.comguidechem.comambeed.comechemi.comchemimpex.comsigmaaldrich.com. The compound's melting point is reported to be in the range of 143-145°C lookchem.comechemi.com. Its molecular formula is C₁₂H₁₅NO₂·HCl, with a molecular weight of 241.71 g/mol lookchem.comguidechem.comechemi.com.
Table 3: Properties of this compound
| Property | Value | Source |
| CAS Number | 53843-90-6 | lookchem.comguidechem.comechemi.com |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | lookchem.comguidechem.comechemi.com |
| Molecular Weight | 241.71 g/mol | lookchem.comguidechem.comechemi.com |
| Appearance | White powder/solid | lookchem.comechemi.com |
| Melting Point | 143-145 °C | lookchem.comechemi.com |
| Solubility | Soluble in Methanol | lookchem.com |
| Boiling Point | 341.9 °C at 760 mmHg | lookchem.com |
| Flash Point | 160.6 °C | lookchem.com |
| Density | 1.121 g/cm³ | lookchem.comechemi.com |
| Storage Temp. | 2-8 °C | lookchem.comechemi.com |
The use of this compound is crucial in synthesizing peptides and other complex organic molecules where the incorporation of a D-proline residue is desired, providing a stable and reactive intermediate for further chemical transformations.This compound: A Key Intermediate in Advanced Organic Synthesis
This compound, chemically known as D-proline benzyl ester hydrochloride, is a critical derivative of the amino acid D-proline, widely utilized in advanced organic synthesis, particularly in peptide chemistry and the construction of complex chiral molecules. This compound features a protected carboxyl group as a benzyl ester and is supplied as a hydrochloride salt, enhancing its stability and ease of handling during synthetic procedures.
General Principles of Amino Acid Protection
In multi-step organic synthesis, amino acids, with their inherent amine and carboxylic acid functionalities, necessitate protective measures to ensure chemoselectivity and prevent undesired side reactions wiley-vch.dewikipedia.orglibretexts.org. Protecting groups are chemical moieties temporarily attached to reactive functional groups, rendering them inert to specific reaction conditions. The selection of appropriate protecting groups is paramount, as they must be readily introduced in high yield, remain stable throughout the intended reaction sequence, and be selectively removable under mild conditions that preserve the integrity of the rest of the molecule and other protecting groups wiley-vch.dewikipedia.orgresearchgate.net. The development of orthogonal protection strategies, where different protecting groups can be removed independently, is fundamental for the synthesis of complex molecules like peptides wikipedia.orgbiosynth.comsigmaaldrich.comiris-biotech.de.
Table 1: Common Amino Acid Protecting Groups and Their Properties
| Functional Group | Protecting Group | Introduction Method Example | Removal Conditions | Stability Profile | Compatible with |
| α-Amino | Boc | Boc₂O, base | Acid (TFA, HCl) | Stable to base, H₂/Pd | Fmoc, Z, Trt, Alloc |
| Fmoc | Fmoc-Cl, base | Base (piperidine) | Stable to acid, H₂/Pd | Boc, Z, Trt, Alloc | |
| Cbz | Benzyl chloroformate | H₂/Pd, HBr/AcOH | Stable to base, mild acid | Boc, Fmoc, Alloc, Trt | |
| Carboxyl | Methyl Ester | Esterification with methanol | Acid or Base | Mild acid/base | Varies |
| Benzyl Ester | Esterification with benzyl alcohol | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base | Varies | |
| t-Butyl Ester | Esterification with t-BuOH | Acid, base | Mild acid/base | Varies |
Role of Benzyl Esters as Carboxyl Protecting Groups
Benzyl esters serve as highly effective protecting groups for carboxylic acids due to their robust stability under a wide array of reaction conditions and their susceptibility to selective cleavage researchgate.netlibretexts.orgorganic-chemistry.orgorganic-chemistry.orgwiley.comslideshare.net. The benzyl group (Bn) is attached to the carboxylate oxygen, forming the ester linkage. This protection strategy is particularly advantageous because benzyl esters are generally resistant to mild acidic and basic hydrolysis, as well as many common synthetic transformations organic-chemistry.orgorganic-chemistry.orgwiley.comacs.org.
The primary and most widely adopted method for cleaving benzyl esters is catalytic hydrogenolysis wikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.orgwiley.comacsgcipr.orgcommonorganicchemistry.comorganic-chemistry.org. This process typically involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on charcoal (Pd/C) organic-chemistry.orgacsgcipr.orgcommonorganicchemistry.com. The reaction cleaves the benzyl C-O bond, regenerating the free carboxylic acid and producing toluene as a byproduct organic-chemistry.orgacsgcipr.org. Alternative methods, like transfer hydrogenation using hydrogen donors such as 1,4-cyclohexadiene, offer similar mild cleavage conditions organic-chemistry.orgacsgcipr.org. These methods are favored for their selectivity, allowing for the deprotection of benzyl esters without affecting other sensitive functional groups within the molecule organic-chemistry.orgacs.orgacsgcipr.org.
Table 2: Benzyl Ester Protection and Cleavage Characteristics
| Protecting Group | Functional Group Protected | Typical Introduction | Primary Cleavage Method | Cleavage Byproducts | Key Stability Aspects |
| Benzyl Ester | Carboxylic Acid | Esterification with benzyl alcohol organic-chemistry.orggoogle.comchemicalbook.com | Catalytic Hydrogenolysis (H₂, Pd/C) libretexts.orgorganic-chemistry.orgorganic-chemistry.orgwiley.comacsgcipr.orgcommonorganicchemistry.com | Toluene, Carboxylic Acid | Stable to mild acid/base; sensitive to hydrogenation. |
This compound specifically leverages the benzyl ester to protect the carboxyl group of D-proline. This protection strategy leaves the amino group, present as the hydrochloride salt, available for selective coupling reactions, such as peptide bond formation. Upon completion of the synthetic sequence, the benzyl ester can be efficiently removed via hydrogenolysis, restoring the free carboxylic acid functionality of D-proline lookchem.comguidechem.comambeed.comechemi.comchemimpex.comsigmaaldrich.com. The compound is characterized by a melting point in the range of 143-145 °C lookchem.comechemi.com. Its molecular formula is C₁₂H₁₅NO₂·HCl, with a molecular weight of 241.71 g/mol lookchem.comguidechem.comechemi.com.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53843-90-6 | lookchem.comguidechem.comechemi.com |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | lookchem.comguidechem.comechemi.com |
| Molecular Weight | 241.71 g/mol | lookchem.comguidechem.comechemi.com |
| Appearance | White powder/solid | lookchem.comechemi.com |
| Melting Point | 143-145 °C | lookchem.comechemi.com |
| Solubility | Soluble in Methanol | lookchem.com |
| Boiling Point | 341.9 °C at 760 mmHg | lookchem.com |
| Flash Point | 160.6 °C | lookchem.com |
| Density | 1.121 g/cm³ | lookchem.comechemi.com |
| Storage Temp. | 2-8 °C | lookchem.comechemi.com |
The utility of this compound is significant in the synthesis of peptides and other complex organic molecules where the incorporation of a D-proline residue is essential for modulating conformational stability, biological activity, or resistance to enzymatic degradation. It provides a stable and reactive intermediate for precise chemical transformations.
Integration into Complex Molecular Architectures
This compound, also known as D-proline benzyl ester hydrochloride, is a crucial protected amino acid derivative extensively utilized as a fundamental building block in the synthesis of complex molecular architectures, particularly peptides and peptidomimetics chemimpex.comchemimpex.com. Its significance lies in its capacity to introduce the conformationally restricted D-proline residue into a growing molecular chain. This incorporation often imparts enhanced stability and specific biological properties to the final synthesized molecule chemimpex.comnih.gov. The benzyl ester (OBzl) serves as a C-terminal protecting group, which is typically removed through hydrogenolysis, while the hydrochloride salt (HCl) form contributes to the compound's stability and ease of handling .
Methodologies for Integration:
The primary method for integrating this compound into complex molecular architectures involves the formation of peptide bonds. This process is adaptable to both solution-phase and solid-phase peptide synthesis (SPPS) strategies.
Preparation for Coupling: Before its incorporation, the hydrochloride salt of this compound requires neutralization. This is commonly achieved by treatment with a suitable tertiary amine base, such as triethylamine (B128534) (TEA), to liberate the free amine of the D-proline benzyl ester .
Carboxyl Group Activation: For efficient peptide bond formation, the carboxyl group of the D-proline benzyl ester must be activated. This is typically accomplished using standard peptide coupling reagents. Examples of such reagents include dicyclohexylcarbodiimide (B1669883) (DCC) or diphenylphosphoryl azide (B81097) (DPPA), which facilitate the formation of the amide linkage googleapis.com.
Peptide Synthesis:
Solution-Phase Synthesis: this compound is well-suited for solution-phase peptide synthesis scientificlabs.iescientificlabs.com. In this approach, the activated amino acid derivative is coupled with another amino acid or peptide fragment in a homogeneous solution. The methodology involves reacting the neutralized and activated this compound with the N-terminus of a peptide fragment.
Solid-Phase Peptide Synthesis (SPPS): While specific detailed examples for this compound are not extensively detailed in the provided search results, it is a standard practice to employ such protected amino acid derivatives in SPPS. In SPPS, the peptide is constructed sequentially on an insoluble polymer support. The C-terminus of the growing peptide chain, anchored to the resin, is coupled with the activated and neutralized this compound.
Research Findings on Integration and Benefits:
The incorporation of D-proline residues, facilitated by derivatives like this compound, offers significant advantages in the design of complex molecules:
Enhanced Biostability: Peptides incorporating D-amino acids, including D-proline, exhibit increased resistance to proteolytic degradation by common proteases, which are primarily specific for L-amino acids nih.gov. This enhanced stability is crucial for developing peptide-based therapeutics with extended in vivo half-lives.
Cyclic Peptide Formation: this compound serves as a key precursor in the synthesis of cyclic peptides chemimpex.comchemimpex.com. Following the removal of the benzyl ester protection, the resultant free carboxyl group can be coupled with a free amine group elsewhere in the peptide chain to form a cyclic structure. Cyclic peptides often demonstrate improved binding affinity, selectivity, and pharmacokinetic properties when compared to their linear counterparts chemimpex.comchemimpex.com.
Therapeutic Relevance: Research indicates that peptides featuring D-proline residues are valuable in pharmaceutical development. They have shown promise in therapeutic areas such as neurological disorders and are utilized in the synthesis of compounds like histone deacetylase (HDAC) inhibitors and cyclic depsipeptides chemimpex.com.
Data Table: Key Properties of this compound Relevant to Integration
| Property | Value | Source Index |
| Chemical Name | D-Proline benzyl ester hydrochloride | lookchem.comechemi.comiris-biotech.decreative-peptides.com |
| CAS Number | 53843-90-6 | lookchem.comechemi.comiris-biotech.decreative-peptides.comechemi.com |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | scientificlabs.iescientificlabs.comlookchem.comechemi.comechemi.comiris-biotech.denih.gov |
| Molecular Weight | 241.71 g/mol | lookchem.comechemi.comechemi.com |
| Appearance | White powder | lookchem.comechemi.com |
| Melting Point | 143-145 °C | lookchem.comechemi.com |
| Solubility | Soluble in Methanol, water, acetone, ethanol, ether | lookchem.com |
| Storage Temperature | 2-8 °C | lookchem.comechemi.comiris-biotech.de |
| Primary Role | Building block for peptide synthesis | chemimpex.comchemimpex.com |
| Key Benefit | Enhances peptide stability, enables cyclic peptide formation | chemimpex.comchemimpex.comnih.gov |
Q & A
Basic: What synthetic protocols and characterization methods are recommended for H-D-Pro-OBzl.HCl in peptide chemistry?
This compound (D-Proline benzyl ester hydrochloride) is synthesized via esterification of D-proline with benzyl alcohol under acidic conditions, followed by HCl salt formation. Key steps include:
- Esterification : Use of thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) as coupling agents to activate the carboxylic acid group of D-proline .
- Purification : Recrystallization from ethanol/ether mixtures to achieve >98% purity, verified by HPLC and NMR (¹H/¹³C) .
- Characterization : Melting point analysis, FT-IR for ester and amine functional groups, and mass spectrometry (MS) for molecular weight confirmation (C₁₂H₁₅NO₂·HCl, MW 241.7 g/mol) .
Basic: How should this compound be stored and handled to maintain stability in laboratory settings?
- Storage : Store at room temperature in airtight, light-resistant containers to prevent hydrolysis of the benzyl ester group. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption .
- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to minimize oxidation. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates its use in peptide synthesis, but solutions should be prepared fresh to avoid decomposition .
Advanced: How does the D-configuration of this compound influence peptide secondary structure compared to its L-enantiomer?
The D-proline configuration induces distinct conformational constraints in peptides due to its non-native stereochemistry. Key effects include:
- Helical Disruption : D-proline destabilizes α-helices but can promote polyproline type II (PPII) helices in specific sequences, altering receptor binding or enzymatic cleavage profiles .
- Aggregation Prevention : Unlike L-proline derivatives, D-proline reduces β-sheet formation, making it useful in preventing amyloid aggregation in peptide therapeutics. Comparative circular dichroism (CD) and MD simulations are recommended to validate structural impacts .
Advanced: What methodological approaches resolve contradictions in reported reactivity of this compound during solid-phase peptide synthesis (SPPS)?
Contradictions in coupling efficiency or deprotection yields often arise from:
- Solvent Effects : Use DCM/DMF mixtures (1:1) instead of pure DMF to reduce swelling of resin and improve reaction homogeneity .
- Catalytic Conditions : Optimize HOBt/DIPEA ratios (e.g., 1:2) to minimize racemization. LC-MS monitoring of intermediate steps can identify side reactions (e.g., ester hydrolysis) .
- Data Reconciliation : Apply iterative design (e.g., Design of Experiments, DoE) to isolate variables like temperature or reagent purity .
Basic: Which analytical techniques are critical for assessing the purity and identity of this compound?
- HPLC : Reverse-phase C18 columns with UV detection (220 nm) to quantify purity (>98%) and detect benzyl alcohol byproducts .
- NMR : ¹H NMR in D₂O/CD₃OD (4:1) to confirm ester proton signals (δ 5.1–5.3 ppm) and absence of free proline .
- Elemental Analysis : Validate chloride content (~14.7%) via titration or ion chromatography .
Advanced: How can researchers design experiments to evaluate this compound’s efficacy in preventing peptide aggregation?
- Aggregation Assays : Use Thioflavin T (ThT) fluorescence or turbidity measurements (OD₆₀₀) under stress conditions (e.g., elevated temperature, pH shifts) .
- Comparative Studies : Synthesize peptides with L-Pro-OBzl.HCl and D-Pro-OBzl.HCl, then analyze secondary structures via CD or FT-IR. Include controls with unprotected proline .
- Kinetic Analysis : Monitor aggregation rates using stopped-flow techniques to quantify inhibitory effects .
Basic: What are critical considerations when incorporating this compound into automated peptide synthesizers?
- Coupling Efficiency : Pre-activate with HBTU/HOBt in DMF for 30 minutes before resin addition to ensure complete esterification .
- Deprotection : Use 20% piperidine in DMF (2 × 5 min) for Fmoc removal, avoiding prolonged exposure to prevent ester cleavage .
- Compatibility : Test compatibility with other protected amino acids (e.g., Fmoc-Lys(Boc)-OH) to rule out side reactions .
Advanced: How should solvent polarity and catalytic additives be optimized for this compound in stereoselective peptide couplings?
- Solvent Screening : Compare coupling yields in DMF, NMP, and THF using model dipeptides (e.g., H-D-Pro-OBzl·HCl + Gly-OtBu) .
- Additive Effects : Evaluate urea (2 M) or LiCl (0.1 M) to enhance solubility and reduce epimerization. Monitor via chiral HPLC .
- Kinetic Profiling : Use real-time IR spectroscopy to track reaction progress and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
